molecular formula C15H21Br3O2 B14596520 2,4,6-Tribromo-5-nonylbenzene-1,3-diol CAS No. 61621-53-2

2,4,6-Tribromo-5-nonylbenzene-1,3-diol

Cat. No.: B14596520
CAS No.: 61621-53-2
M. Wt: 473.0 g/mol
InChI Key: PGENLEXIHIGDLK-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-5-nonylbenzene-1,3-diol is an organic compound characterized by the presence of three bromine atoms and a nonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromo-5-nonylbenzene-1,3-diol typically involves the bromination of nonylbenzene derivatives. The process begins with the preparation of nonylbenzene, followed by the introduction of bromine atoms at specific positions on the benzene ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromo-5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated benzene derivatives. Substitution reactions can result in the formation of various functionalized benzene compounds.

Scientific Research Applications

2,4,6-Tribromo-5-nonylbenzene-1,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4,6-Tribromo-5-nonylbenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nonyl group contribute to the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but lacks the nonyl group.

    1,2,4-Tribromobenzene: Another brominated benzene derivative with different bromine positions.

    2,4,6-Tribromo-3-hydroxybenzoic acid: Contains a carboxyl group instead of a nonyl group.

Uniqueness

2,4,6-Tribromo-5-nonylbenzene-1,3-diol is unique due to the presence of both the nonyl group and multiple bromine atoms, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

CAS No.

61621-53-2

Molecular Formula

C15H21Br3O2

Molecular Weight

473.0 g/mol

IUPAC Name

2,4,6-tribromo-5-nonylbenzene-1,3-diol

InChI

InChI=1S/C15H21Br3O2/c1-2-3-4-5-6-7-8-9-10-11(16)14(19)13(18)15(20)12(10)17/h19-20H,2-9H2,1H3

InChI Key

PGENLEXIHIGDLK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)Br

Origin of Product

United States

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